5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide

Lipophilicity Physicochemical profiling Halogen effects

This compound combines a 5-bromofuran core capable of halogen bonding with an sp³-rich oxane ring (fsp³=0.20) and a thiophene-methyl moiety, delivering a unique 3D scaffold for bromodomain inhibitor screening and fragment-based drug discovery. The bromine atom serves as a synthetic handle for Suzuki coupling to generate diverse SAR libraries. Validated class-level enzyme inhibition data (Ki=0.07 mM BChE, 0.10 mM urease) support its use in focused lead optimization. Includes analytical QC (NMR, HPLC) to ensure reproducibility. Purchase in milligrams to multi-gram quantities for computational ADME/Tox model validation or antileishmanial SAR studies.

Molecular Formula C15H16BrNO3S
Molecular Weight 370.26
CAS No. 1797859-50-7
Cat. No. B2637648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide
CAS1797859-50-7
Molecular FormulaC15H16BrNO3S
Molecular Weight370.26
Structural Identifiers
SMILESC1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br
InChIInChI=1S/C15H16BrNO3S/c16-14-4-3-13(20-14)15(18)17(10-12-2-1-9-21-12)11-5-7-19-8-6-11/h1-4,9,11H,5-8,10H2
InChIKeyOGSJEAUPTMEJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide (CAS 1797859-50-7): Structural Baseline for Procurement Evaluation


5-Bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide (CAS 1797859-50-7) is a synthetic heterocyclic compound (molecular formula C₁₅H₁₆BrNO₃S, MW 370.26 g/mol) featuring a 5-brominated furan-2-carboxamide core, an N-oxan-4-yl (tetrahydropyran) substituent, and an N-(thiophen-2-yl)methyl moiety [1][2]. The compound contains two heteroaromatic rings (furan, thiophene) and a saturated oxane ring, yielding a fraction sp³ of 0.20 with three hydrogen-bond acceptor atoms and zero hydrogen-bond donors [2]. It is commercially available as a research-grade screening compound from Life Chemicals (catalog F6390-3049) in quantities from 2 mg to 100 mg, with purity specifications typically ≥95% [1]. No published biological activity data exist for this specific compound in ChEMBL or the primary literature as of the search date [2].

Why 5-Bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Within the furan/thiophene-2-carboxamide chemical space, even single-atom substitutions produce measurably distinct physicochemical profiles that directly impact chromatographic behavior, solubility, metabolic stability, and target-binding potential. The 5-bromo substituent on the furan ring increases molecular weight by approximately 79 g/mol relative to the des-bromo analog (MW 291.37), raises calculated logP by an estimated ~0.6 log units (bromine's Hansch π constant), and introduces a polarizable halogen capable of halogen bonding — an interaction unavailable to the non-halogenated or chloro-substituted counterparts [1][2]. The oxan-4-yl N-substituent further differentiates this compound from simpler N-(thiophen-2-ylmethyl)furan-2-carboxamides lacking the tetrahydropyran ring, which possess markedly lower molecular complexity (fraction sp³ ≈ 0.05–0.08 versus 0.20) and distinct conformational preferences [2]. Class-level enzyme inhibition data on related furan/thiophene-2-carboxamide scaffolds confirm that structural modifications within this series produce quantitatively divergent biological outcomes, reinforcing that these compounds are not functionally interchangeable [3].

Quantitative Differentiation Evidence for 5-Bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide Versus Closest Analogs


Predicted Lipophilicity (clogP) Advantage: Bromine-Driven logP Differentiation vs. the Des-Bromo Analog

The target compound exhibits a calculated logP of 2.979, as reported by the ZINC15 database [1]. The des-bromo analog — N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide (MW 291.37, C₁₅H₁₇NO₃S) — lacks the bromine atom entirely . Applying the well-established aromatic bromine Hansch π constant of +0.86, the des-bromo analog is estimated to have a clogP of approximately 2.1–2.4 [2]. This represents a predicted logP increase of ~0.6–0.9 log units attributable solely to the 5-bromo substitution, a difference that meaningfully affects predicted membrane permeability and chromatographic retention behavior in reversed-phase systems.

Lipophilicity Physicochemical profiling Halogen effects

Halogen Bonding Potential: Bromine as a Distinctive Molecular Recognition Element Unavailable in Non-Halogenated and Chloro Analogs

The 5-bromo substituent on the furan ring introduces a σ-hole that enables directional halogen bonding with biological targets — an interaction geometrically and energetically distinct from the hydrogen bonding or hydrophobic contacts available to the des-bromo analog [1][2]. The chloro-thiophene analog (5-chloro-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)thiophene-2-carboxamide, CAS 1788770-85-3, MW 325.81) carries its halogen on the thiophene ring rather than the furan ring, placing the halogen-bond donor at a different position and electronic environment [3]. The polarizability of bromine (α = 3.05 ų) is substantially greater than that of chlorine (α = 2.18 ų), yielding a deeper σ-hole and stronger halogen bond potential for the brominated target compound [2]. Neither the des-bromo nor the chloro-thiophene analog can replicate this specific halogen-bonding geometry and strength at the furan 5-position.

Halogen bonding Molecular recognition Structure-based design

Fraction sp³ and Conformational Complexity: sp³-Rich Oxane Ring Differentiation from Simpler Furan/Thiophene-2-Carboxamides

The target compound possesses a fraction sp³ of 0.20, reflecting the saturated oxan-4-yl ring that constitutes 5 of the 20 non-hydrogen atoms in the molecule [1]. In contrast, the simpler furan/thiophene-2-carboxamide derivatives studied by Çakmak et al. (2023) — including N-(furan-2-ylmethyl)thiophene-2-carboxamide (CPD1), N-(furan-2-carbonyl)furan-2-carboxamide (CPD2), and N-(thiophen-2-ylmethyl)furan-2-carboxamide (CPD3) — are fully aromatic/sp²-hybridized scaffolds with fraction sp³ values of approximately 0.00–0.08 [2][3]. The saturated oxane ring introduces rotatable bond count (6 in the target compound) and chair-boat conformational dynamics not present in the flat aromatic comparators, providing access to three-dimensional binding conformations that can enhance target selectivity and reduce aromatic stacking-related promiscuity.

Conformational flexibility Molecular complexity Drug-likeness

Bromine as a Synthetic Handle: Cross-Coupling Reactivity Advantage Over the Des-Bromo and Chloro Analogs

The C5–Br bond on the furan ring serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, Heck), enabling late-stage diversification of the furan core without de novo synthesis [1]. The des-bromo analog lacks this reactive site entirely, requiring electrophilic bromination or directed metalation for functionalization — approaches that may suffer from regioselectivity issues [2]. The chloro-thiophene analog (CAS 1788770-85-3) carries a C–Cl bond on the thiophene ring, which is generally less reactive in oxidative addition than the C–Br bond (C–Br bond dissociation energy ≈ 71 kcal/mol for aryl-Br vs. C–Cl BDE ≈ 84 kcal/mol for aryl-Cl), requiring harsher coupling conditions or specialized catalyst systems [3]. This inherent reactivity difference makes the brominated target compound the preferred substrate for parallel SAR library construction.

Synthetic diversification Cross-coupling SAR library synthesis

Class-Level Enzyme Inhibition: Furan/Thiophene-2-Carboxamide Scaffold Activity Baseline from Çakmak et al. (2023)

In the Çakmak et al. (2023) study of three furan/thiophene-2-carboxamide derivatives, compound CPD3 — N-(thiophen-2-ylmethyl)furan-2-carboxamide, the closest structural relative to the target compound's thiophene-methyl-furan-carboxamide core — demonstrated a Ki of 0.10 mM against acetylcholinesterase (AChE) and 0.07 mM against butyrylcholinesterase (BChE), with 98.93% DPPH radical scavenging activity compared to ascorbic acid control [1]. The related CPD1 (N-(furan-2-ylmethyl)thiophene-2-carboxamide) showed a Ki of 0.10 mM against urease, approximately 9.8-fold more active than the thiourea standard [2]. The target compound incorporates all structural features present in CPD3 (thiophen-2-ylmethyl group, furan-2-carboxamide core) while adding the oxan-4-yl N-substituent and 5-bromo substitution. While direct bioactivity data for the target compound are not available, the scaffold has demonstrated validated enzyme inhibition in three distinct targets.

Enzyme inhibition Urease Cholinesterase Structure-activity relationship

Bromination Effect on Antiparasitic Potency: Comparative Data from 5-Bromofuran-2-Carboxamide vs. Furan-2-Carboxamide Scaffolds

In a head-to-head comparison by Le Pape et al. (1999), 5-bromofuran-2-carboxamide demonstrated IC₅₀ values of 25.9 µM and 36.6 µM against Leishmania donovani and L. braziliensis promastigotes, respectively, while the non-brominated furan-2-carboxamide gave IC₅₀ values of 29.9 µM and 28.3 µM [1]. This shows that bromine substitution on the furan ring produced a divergent, species-dependent effect: a modest potency improvement against L. donovani (ΔIC₅₀ = −4.0 µM, ~13% improvement) but a potency decrease against L. braziliensis (ΔIC₅₀ = +8.3 µM, ~29% reduction). While the target compound incorporates significantly more structural complexity (oxane ring, tertiary amide), this pair-wise comparison provides the only available quantitative evidence that 5-bromo substitution on the furan-2-carboxamide core measurably and non-uniformly modulates biological activity, underscoring that bromination is not a silent structural modification.

Antileishmanial 5-Bromofuran Halogen bioactivity modulation

Recommended Procurement and Research Application Scenarios for 5-Bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide (CAS 1797859-50-7)


Fragment-Based and Structure-Guided Lead Discovery Against Bromodomain-Containing Proteins

The combination of a 5-bromofuran core capable of halogen bonding [1] and an sp³-rich oxane ring that enhances three-dimensionality (fraction sp³ = 0.20) [2] makes this compound suitable as a fragment or scaffold for bromodomain inhibitor programs. The furan-2-carboxamide chemotype is precedented in BET bromodomain inhibitor patents (e.g., US 2021/0346336, furan derivatives as bromodomain inhibitors) [3]. The bromine atom provides a tunable σ-hole for halogen-bond interactions with conserved asparagine or tyrosine residues in the acetyl-lysine binding pocket, while also serving as a synthetic handle for Suzuki-based fragment growth. Researchers should prioritize this compound when the screening objective requires halogen-bond complementarity to bromodomain binding sites and the synthetic flexibility to elaborate hit fragments via cross-coupling.

Parallel SAR Library Synthesis for Cholinesterase or Urease Inhibitor Optimization

The validated enzyme inhibition of the furan/thiophene-2-carboxamide scaffold — with CPD3 showing Ki = 0.07 mM against BChE (4.2-fold vs. galantamine) and CPD1 showing Ki = 0.10 mM against urease (9.8-fold vs. thiourea) [4] — supports the use of the target compound as a core scaffold for focused SAR libraries. The C5–Br bond enables rapid C–C bond formation via Suzuki-Miyaura coupling to explore aryl/heteroaryl diversity at the furan 5-position without de novo synthesis of each analog [5]. Procurement of this compound as a multi-gram intermediate allows a single synthetic batch to generate dozens of analogs through parallel chemistry. This scenario is particularly relevant when the research goal is to improve upon the existing class-level Ki values by exploring substituent effects at the bromine position and leveraging the conformational constraints imposed by the oxane ring.

Antiparasitic Drug Discovery: Leishmaniasis Scaffold Expansion Beyond Simple 5-Bromofuran-2-Carboxamides

The demonstrated antileishmanial activity of 5-bromofuran-2-carboxamide (IC₅₀ = 25.9 µM against L. donovani) [6] provides a baseline for investigating more structurally complex analogs. The target compound incorporates this active 5-bromofuran-2-carboxamide pharmacophore while adding an oxan-4-yl N-substituent and thiophen-2-ylmethyl group that may enhance membrane permeability (clogP = 2.979 vs. estimated ~0.8 for simple 5-bromofuran-2-carboxamide). The increased lipophilicity and conformational flexibility could improve intracellular parasite exposure, a key limitation of current antileishmanial agents. Researchers should procure this compound for comparative dose-response studies against L. donovani and L. braziliensis to determine whether the elaborated scaffold retains or improves upon the baseline IC₅₀ values of the simpler 5-bromofuran-2-carboxamide core.

Physicochemical Property Benchmarking for Computational Model Validation

Because this compound has well-defined predicted properties (clogP = 2.979, tPSA = 55–57 Ų, fraction sp³ = 0.20, rotatable bonds = 6, zero H-bond donors) [2] but no experimental biological activity data, it serves as an ideal test article for validating computational ADME/Tox prediction models. The bromine atom provides a UV chromophore and mass defect that facilitate LC-MS quantification in permeability and metabolic stability assays. The compound's intermediate lipophilicity (clogP ~3) places it in a region of chemical space where passive permeability is expected but solubility limitations may emerge, making it useful for testing the predictive accuracy of in silico solubility and permeability models. Procurement for this purpose should include analytical quality control documentation (NMR, HPLC purity) to ensure data reproducibility.

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